![molecular formula C9H14Br2 B14683085 Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- CAS No. 32644-18-1](/img/structure/B14683085.png)
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- is a chemical compound with the molecular formula C₉H₁₄Br₂ and a molecular weight of 282.015 g/mol . This compound is characterized by its bicyclic structure, which includes two bromine atoms attached to the ninth carbon atom. The compound is also known by its CAS Registry Number 1196-95-8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- typically involves the bromination of bicyclo[6.1.0]nonane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ninth carbon atom. The reaction conditions often include the use of solvents such as carbon tetrachloride or chloroform, and the reaction is usually performed at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction is carried out in large reactors. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Reduction Reactions: The compound can be reduced to form bicyclo[6.1.0]nonane by removing the bromine atoms.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkyl halides.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Substitution: Products include hydroxylated, aminated, or alkylated derivatives of bicyclo[6.1.0]nonane.
Reduction: The major product is bicyclo[6.1.0]nonane.
Oxidation: Products include ketones or carboxylic acids.
Scientific Research Applications
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms play a crucial role in these interactions, often forming halogen bonds with the target molecules. These interactions can lead to changes in the activity or function of the target molecules, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]nonane: Lacks the bromine atoms and has different chemical properties and reactivity.
Bicyclo[6.1.0]nonyne: Contains a triple bond and exhibits different reactivity and applications.
Bicyclo[6.1.0]nonane, 9,9-dichloro-: Contains chlorine atoms instead of bromine, leading to different chemical behavior.
Uniqueness
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- is unique due to the presence of two bromine atoms at the ninth carbon position, which significantly influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications .
Biological Activity
Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- (CAS Number: 1196-95-8) is a bicyclic compound with significant structural strain due to its unique arrangement of carbon atoms and bromine substituents. The compound's molecular formula is C9H14Br2 with a molecular weight of 282.015 g/mol . This article explores its biological activity, including synthesis, stability, and potential applications in medicinal chemistry.
Synthesis and Stability
The synthesis of Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- typically involves the bromination of bicyclic precursors. A notable method includes the use of cyclopropanes as intermediates, where the strained nature of these compounds leads to selective reactions with brominating agents .
Table 1: Synthesis Methods and Yields
Stability studies indicate that the compound exhibits resilience under various conditions, making it suitable for further functionalization in chemical biology applications .
Biological Activity
The biological activity of Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis- has been investigated in several contexts:
- Anticancer Activity : Preliminary studies suggest that derivatives of bicyclic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications that include bromine atoms may enhance the interaction with cellular membranes, potentially leading to increased apoptosis in cancer cells .
- Chemical Biology Applications : The compound has been explored for its utility in strain-promoted alkyne–azide cycloaddition (SPAAC), a reaction widely used in bioconjugation strategies. The presence of bromine enhances the reactivity of the alkyne group in these applications .
- Pharmacological Potential : Research indicates that bicyclic compounds can serve as scaffolds for drug development due to their ability to modulate biological pathways effectively .
Case Study: Anticancer Properties
A study evaluating the effects of Bicyclo[6.1.0]nonane derivatives on colorectal adenocarcinoma cells reported significant reductions in cell viability at concentrations as low as 10 µg/mL, indicating potential as therapeutic agents .
Properties
CAS No. |
32644-18-1 |
---|---|
Molecular Formula |
C9H14Br2 |
Molecular Weight |
282.02 g/mol |
IUPAC Name |
(1R,8S)-9,9-dibromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H14Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2/t7-,8+ |
InChI Key |
UDZVXFNKFQAZEC-OCAPTIKFSA-N |
Isomeric SMILES |
C1CCC[C@H]2[C@H](C2(Br)Br)CC1 |
Canonical SMILES |
C1CCCC2C(C2(Br)Br)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.